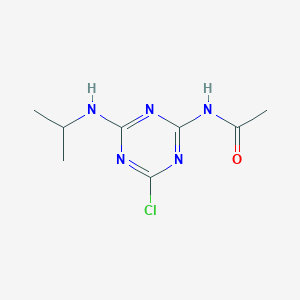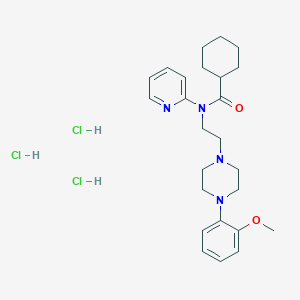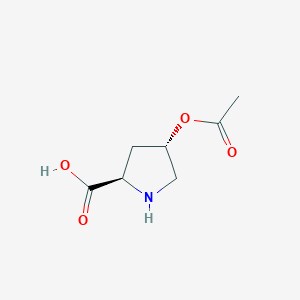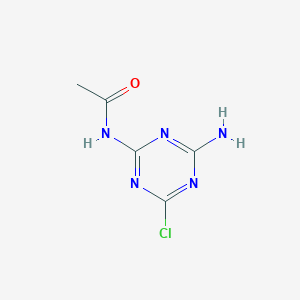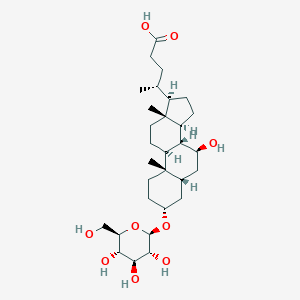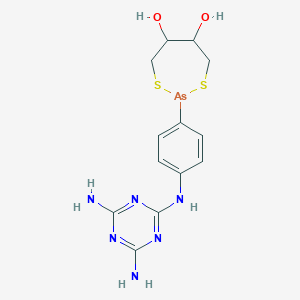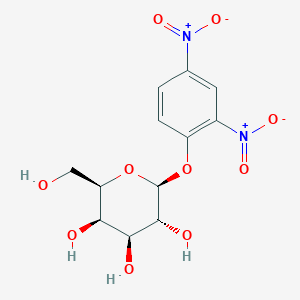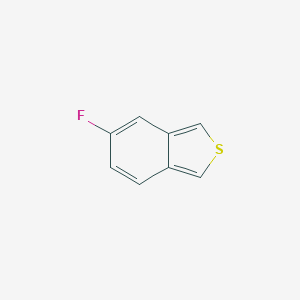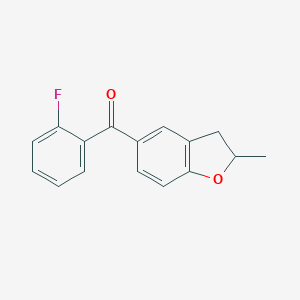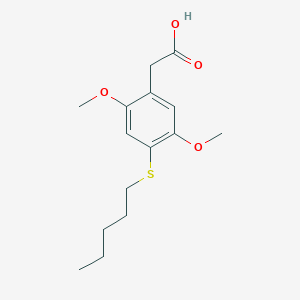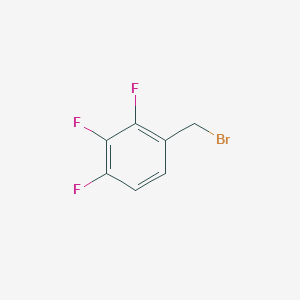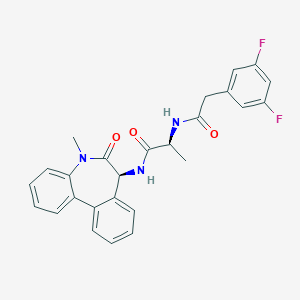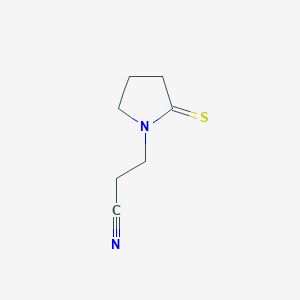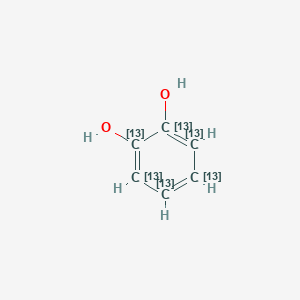
3-(4-Methoxyphenyl)propylmethyldichlorosilane
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-(4-Methoxyphenyl)propylmethyldichlorosilane involves various precursor molecules and reaction conditions. For instance, the synthesis of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved through the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine, indicating the use of methoxyphenyl-based compounds as starting materials in such syntheses . Similarly, 1,3-bis [3-(1-methoxy-2-hydroxypropoxy)propyl]polysiloxane was prepared by equilibrium copolymerization, which suggests a method for synthesizing polysiloxane derivatives that could be related to the target compound .
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques and theoretical methods. For example, the structure of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using IR, NMR, mass spectrometry, elemental analyses, and X-ray crystallography, complemented by density functional theory (DFT) calculations . The crystal structure of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was elucidated using single-crystal X-ray diffraction, and its molecular geometry and vibrational frequencies were calculated using DFT, showing good agreement with experimental data .
Chemical Reactions Analysis
The reactivity and interaction of these compounds with other molecules can be inferred from studies such as molecular docking and quantum chemical calculations. For instance, the molecular docking and quantum chemical calculations of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol provide insights into the biological effects and intramolecular charge transfer . The antimicrobial study of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one also reveals the compound's potential interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The nonlinear optical properties of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole were predicted to be greater than those of urea, indicating potential applications in optical materials . The HOMO-LUMO energy gap and chemical reactivity parameters of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one were studied using DFT, providing information on the electronic properties of the compound .
Case Studies
While the provided papers do not directly mention case studies involving 3-(4-Methoxyphenyl)propylmethyldichlorosilane, they do offer insights into the synthesis, characterization, and properties of structurally related compounds. These studies can serve as a foundation for understanding the behavior of similar compounds in various applications, such as materials science and medicinal chemistry .
Aplicaciones Científicas De Investigación
-
Application in Biochemistry
- Summary of the Application : 3-(4-methoxyphenyl) acrylic acid has been used in the study of oxidative testicular injury .
- Methods of Application : The compound was synthesized and its effects on iron-induced testicular injury and oxidative stress were investigated via ex vivo and in silico studies . Evaluations were done on KAD-1’s FRAP, DPPH free radical scavenging activity, and iron chelating potential .
- Results or Outcomes : The results indicated that 3-(4-methoxyphenyl) acrylic acid has the potential to prevent oxidative testicular toxicity, as evidenced by its capacity to control nucleotide hydrolysis and reduce oxidative stress .
-
Application in Biotechnology
- Summary of the Application : (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester has been produced using an emulsion bioreactor containing lipase from Serratia marcescens .
- Methods of Application : The production process involved the use of an emulsion bioreactor and the lipase from Serratia marcescens . The reaction rate was affected by a stirring speed and the ratio of the aqueous phase containing lipase to the toluene phase containing substrate .
- Results or Outcomes : The hydrolyzing reaction in the bioreactor proceeded at a rate that was first order in substrate concentration .
-
Application in Industrial and Biomedical Fields
- Summary of the Application : A conducting polymer called poly (3,4-ethylenedioxythiophene) (PEDOT) has interesting features such as satisfactory conductivity, good transparency, easy processability, low price, small redox potential and good electrochromic properties .
- Methods of Application : The synthesis routes, conductivity enhancement methods and applications of PEDOT in industrial and biomedical fields are reviewed .
- Results or Outcomes : PEDOT is the most promising derivative of polythiophene in terms of physical and chemical stability, conductivity, biocompatibility and transparency .
-
Application as a Chemical Intermediate
Safety And Hazards
This compound is classified as causing severe skin burns and eye damage . It is advised to wear protective gloves, protective clothing, and eye protection when handling it . It should not be inhaled, and hands should be washed thoroughly after handling . It reacts violently with water, and hydrogen chloride may be formed by reaction with water and moisture in air .
Propiedades
IUPAC Name |
dichloro-[3-(4-methoxyphenyl)propyl]-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2OSi/c1-14-11-7-5-10(6-8-11)4-3-9-15(2,12)13/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYGTUBIAPFWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)propylmethyldichlorosilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



